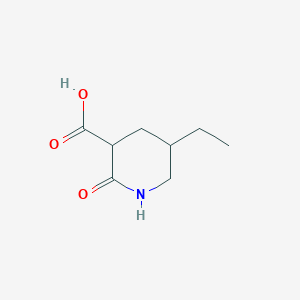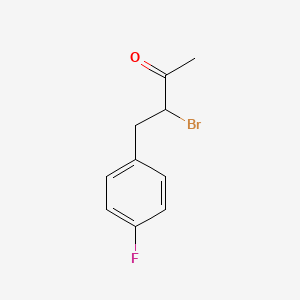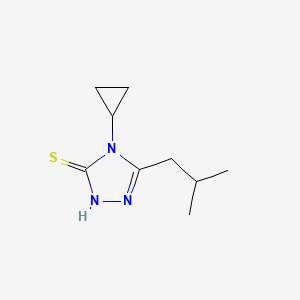
2,6-Dichloropyridine-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Cl2FNO2S It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation and fluorination. One common method involves the reaction of 2,6-dichloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
2,6-Dichloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
科学的研究の応用
2,6-Dichloropyridine-3-sulfonyl fluoride has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloropyridine-3-sulfonyl fluoride.
2,6-Difluoropyridine: Another fluorinated pyridine derivative with different chemical properties and applications.
2,6-Dichloropyridine-3-sulfonamide: A related compound with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
This compound is unique due to its specific combination of chlorine, sulfonyl fluoride, and pyridine moieties.
特性
分子式 |
C5H2Cl2FNO2S |
|---|---|
分子量 |
230.04 g/mol |
IUPAC名 |
2,6-dichloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H |
InChIキー |
VVZGLRMVCMWUJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1S(=O)(=O)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13252619.png)

![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)







![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine](/img/structure/B13252675.png)


